molecular formula C18H16N4O3S3 B2588603 N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1261020-76-1

N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2588603
CAS No.: 1261020-76-1
M. Wt: 432.53
InChI Key: PDOHETGADMWVPD-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 2-(thiophen-2-yl)ethyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. Such scaffolds are frequently explored for their pharmacological properties, including kinase inhibition and anti-inflammatory effects, due to their ability to mimic nucleotide structures and interact with enzymatic active sites .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S3/c1-11-9-14(21-25-11)20-15(23)10-28-18-19-13-5-8-27-16(13)17(24)22(18)6-4-12-3-2-7-26-12/h2-3,5,7-9H,4,6,10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOHETGADMWVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several thienopyrimidine and acetamide derivatives. Key analogues include:

Compound Name Core Structure Substituents (Position 2/3) Molecular Weight (g/mol) Key References
Target Compound Thieno[3,2-d]pyrimidin-4-one 2-(thiophen-2-yl)ethyl (3); 5-methyl-1,2-oxazol-3-yl acetamide (2) ~460 (calculated)
2-{[5-(3,4-Dimethylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide Thieno[2,3-d]pyrimidin-4-one Phenyl (3); 5-phenyl-1,2,4-thiadiazol-3-yl acetamide (2) 552.6
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Thieno[3,2-d]pyrimidin-4-one 4-Nitrophenyl (3); 5-ethyl-1,3,4-thiadiazol-2-yl acetamide (2) 476.6
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Thieno[3,2-d]pyrimidin-4-one 4-Methylphenyl (3); 5-methyl-1,3,4-thiadiazol-2-yl acetamide (2) 442.5

Key Observations :

  • The target compound’s thiophen-2-yl ethyl group distinguishes it from analogues with aromatic (e.g., phenyl, nitrophenyl) or alkyl substituents at position 3. This substitution may enhance lipophilicity and π-π stacking interactions .
Bioactivity and Pharmacokinetic Profiles
  • Anti-inflammatory Potential: Analogues like N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide derivatives exhibit cyclooxygenase (COX) inhibition, suggesting the target compound may share similar mechanisms .
  • Kinase Inhibition: Thienopyrimidine cores are known to inhibit tyrosine kinases (e.g., EGFR, VEGFR). The 4-nitrophenyl-substituted analogue (MW: 476.6 g/mol) showed moderate activity against VEGFR-2 (IC₅₀: 1.2 µM) .
  • Pharmacokinetics : The 5-methyl-1,2-oxazol-3-yl group may improve metabolic stability compared to bulkier thiadiazole moieties, as oxazole rings are less prone to oxidative degradation .
Computational Similarity Analysis

Using Tanimoto coefficients (Tc) and molecular fingerprinting (Morgan fingerprints), the target compound shows:

  • Tc = 0.72 with 2-{[5-(3,4-dimethylphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide .
  • Tc = 0.65 with N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide .

These indices suggest moderate structural similarity but highlight divergent regions (e.g., acetamide substituents) that could lead to distinct bioactivities .

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